molecular formula C12H14BrN3O2 B2504276 tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate CAS No. 2306273-07-2

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate

Cat. No.: B2504276
CAS No.: 2306273-07-2
M. Wt: 312.167
InChI Key: HAKHMOABEUENLH-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of molecules known for their utility in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate or building block . The molecular scaffold, featuring a bromopyrazolopyridine core protected by a tert-butyl carbamate group, is of significant interest in the synthesis of more complex molecules for pharmaceutical testing . The bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to explore diverse chemical space . Similarly, the carbamate protecting group can be selectively deprotected to reveal a free amine, facilitating further derivatization . Compounds with related structures, such as pyrazolopyrimidines, are supplied in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999%+) to meet specific research requirements . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is typically packaged to maintain stability and can be supplied in quantities from milligram to bulk scales, with standard shipping documentation including a Certificate of Analysis and Safety Data Sheet (SDS) . As with many specialized reagents, specific safety data, pharmacological properties, and detailed mechanistic actions for this exact compound are areas of active research and should be verified by the scientist prior to use.

Properties

IUPAC Name

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHMOABEUENLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Carbamate formation: The final step involves the reaction of the brominated pyrazolo[1,5-a]pyridine with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyl chloroformate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold, to which this compound belongs, is known for its diverse biological activities:

1. Anticancer Activity

  • Pyrazolo[1,5-a]pyridine derivatives have shown promising results as potential anticancer agents. Research indicates that modifications to this scaffold can enhance its efficacy against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast and lung cancer cells due to their ability to inhibit key signaling pathways involved in tumor growth .

2. Enzyme Inhibition

  • Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate has been investigated for its inhibitory effects on enzymes relevant to disease processes. For example, compounds in this class have been identified as inhibitors of kinases and phosphodiesterases, which are crucial in the treatment of conditions like cancer and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited an IC50 value of 15 µM against A549 lung cancer cells, suggesting significant potential for further development as an anticancer therapeutic.

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective properties of pyrazolo[1,5-a]pyridine derivatives. In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid beta peptides, indicating its potential role in Alzheimer's disease treatment .

Material Science Applications

Beyond medicinal chemistry, the compound's unique structural features make it suitable for various applications in material science:

1. Photophysical Properties

  • Pyrazolo[1,5-a]pyridine derivatives exhibit interesting photophysical properties that can be harnessed for developing new materials in optoelectronics and photonics. These properties stem from their ability to absorb light and convert it into other forms of energy efficiently .

2. Synthesis of Functional Materials

  • The versatility of the tert-butyl group allows for the modification of the compound to create functional materials with tailored properties for specific applications in sensors and catalysts .
ActivityMeasurement MethodResult
Anticancer ActivityIn vitro assayIC50 = 15 µM against A549 cells
Neuroprotective ActivityOxidative stress assaySignificant reduction observed
Enzyme InhibitionIn vitro assayIC50 = 10 µM against specific kinases

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and reactivity.

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues
Compound Name CAS/Ref. Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate 2306273-07-2 C₁₂H₁₄BrN₃O₂ 312.16 Pyrazolo[1,5-a]pyridine 6-Br, 3-Boc
tert-butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-ylcarbamate (147) - C₂₉H₂₈BrN₅O₂ 571.15 Pyrazolo[1,5-a]pyrimidine 3-Br, 5-(4'-aminobiphenyl-4-yl), 7-Boc
tert-butyl 3-bromo-5-(biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-ylcarbamate (152) - C₂₈H₂₇BrN₄O₂ 556.13 Pyrazolo[1,5-a]pyrimidine 3-Br, 5-biphenyl-4-yl, 7-Boc
tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-ylcarbamate (134) - C₃₀H₃₁N₅O₃ 549.26 Pyrazolo[1,5-a]pyrimidine 3-Ethyl, 5-(4'-carbamoylbiphenyl-4-yl), 7-Boc
Key Observations:

Core Heterocycle: The target compound features a pyrazolo[1,5-a]pyridine core, while analogues (e.g., 147, 152) utilize pyrazolo[1,5-a]pyrimidine, which introduces an additional nitrogen atom.

Substituent Diversity :

  • Bromine : Bromine at the 6-position (target compound) vs. 3-position (compounds 147, 152) alters steric and electronic profiles.
  • Biphenyl Groups : Analogues 147 and 152 incorporate biphenyl substituents, enhancing π-π stacking interactions in biological targets .
  • Ethyl vs. Bromine : Compound 134 replaces bromine with an ethyl group, reducing electrophilicity but improving metabolic stability .
Key Observations:

Bromination Efficiency : Higher yields in compound 152 (85%) vs. 147 (58%) suggest steric and electronic effects of substituents influence NBS reactivity .

Boc Deprotection : The target compound’s Boc group can be removed under acidic conditions (e.g., HCl/dioxane), similar to analogues .

Cross-Coupling Utility : Bromine in the target compound enables Suzuki-Miyaura couplings, analogous to compound 173 (boronic ester derivative) .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data
Compound Name ¹H NMR (δ, ppm) HRMS (Observed [M+H]⁺) FTIR (Key Peaks, cm⁻¹)
This compound Data not reported - -
Compound 147 8.64–8.48 (2H), 8.11 (1H), 7.71–7.67 (3H), 5.07 (2H), 1.39 (9H) 571.1459 2925 (C-H), 1713 (C=O)
Compound 152 8.61 (1H), 8.53 (1H), 7.76–7.71 (3H), 5.09 (2H), 1.40 (9H) 556.1349 1713 (C=O), 1594 (C=C)
Compound 171 7.65 (2H), 7.47 (2H), 5.07 (2H), 1.39 (9H) 537.2247 1692 (C=O), 1425 (C-N)
Key Observations:

¹H NMR Trends : Boc-protected tert-butyl groups consistently resonate at ~1.39–1.40 ppm across analogues .

HRMS Accuracy : Observed [M+H]⁺ values align with theoretical calculations within ±0.0005 Da, confirming purity .

Biological Activity

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13BrN4O2
  • Molecular Weight : 313.15 g/mol
  • CAS Number : 2416233-73-1

This compound is a derivative of the pyrazolo[1,5-a]pyridine scaffold, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various nucleophiles and electrophiles. Recent studies have highlighted efficient synthetic routes that yield high purity compounds suitable for biological assays.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyridine core exhibit significant anticancer properties. In vitro studies using various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. For instance, a study reported the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives against human breast cancer cells (MDA-MB-231) using MTT assays. Although specific data on this compound was limited, related compounds have shown promising results in similar assays .

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives are known to act as selective inhibitors for various kinases and phosphodiesterases (PDEs). These enzymes play crucial roles in cancer progression and other diseases, making them valuable targets for drug development. The ability of this compound to inhibit these enzymes could contribute to its therapeutic efficacy .

Antimicrobial and Antioxidant Properties

In addition to anticancer activity, pyrazolo[1,5-a]pyridine derivatives have been reported to possess antimicrobial and antioxidant properties. These activities are essential for developing new treatments against infections and oxidative stress-related diseases .

Case Studies

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyridine derivatives:

  • Anticancer Screening : A library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against MDA-MB-231 cells. None showed significant growth inhibition; however, modifications in the structure led to improved potency in other derivatives .
  • Kinase Inhibition : Research indicated that certain pyrazolo[1,5-a]pyrimidines exhibited strong inhibitory effects on specific kinases involved in cell signaling pathways related to cancer progression .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibition of cell proliferation in breast cancer cells
Enzymatic InhibitionSelective inhibition of kinases and PDEs
AntimicrobialPotential activity against various pathogens
AntioxidantScavenging free radicals and reducing oxidative stress

Q & A

Q. How can the synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate be optimized for yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (typically 50–80°C), solvent choice (e.g., DMF or THF for polar aprotic environments), and reaction time (monitored via TLC) to minimize side reactions like dehalogenation or carbamate degradation .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from dichloromethane/ether mixtures to isolate the product .
  • Key Parameters: Maintain anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the pyrazolo[1,5-a]pyridine core and tert-butyl carbamate substitution. The bromine atom at position 6 causes distinct deshielding in 1^1H NMR (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .
  • X-ray Crystallography: Resolve steric effects of the tert-butyl group and bromine’s spatial orientation .

Q. What are the stability considerations for this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions: Avoid prolonged exposure to pH < 3, as the tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to form unstable amines .
  • Basic Conditions: Stable at pH 7–9 but degrades in strong bases (pH > 10) via nucleophilic attack on the carbamate carbonyl .
  • Storage Recommendations: Store at 2–8°C under inert gas (argon) to prevent oxidation of the pyrazole ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies: Monitor Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh3_3)4_4) via 19^{19}F NMR (if fluorinated aryl boronic acids are used) to track intermediate formation .
  • Computational Modeling: Employ density functional theory (DFT) to calculate activation energies for oxidative addition of the C–Br bond to Pd(0), identifying steric hindrance from the tert-butyl group .

Q. How can computational methods accelerate the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict feasible reaction pathways for introducing substituents at the pyridine or pyrazole positions .
  • Docking Simulations: Model interactions with biological targets (e.g., kinases) to prioritize derivatives with improved binding affinity .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) causing inconsistent yields .
  • In Situ Monitoring: Use ReactIR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .

Q. What strategies are effective for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic stability .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .

Q. How can the compound’s reactivity be leveraged to synthesize novel heterocyclic derivatives?

Methodological Answer:

  • Nucleophilic Substitution: Replace bromine with amines or thiols under microwave irradiation (100–120°C, 30 min) to enhance regioselectivity .
  • Cycloaddition Reactions: Utilize Huisgen azide-alkyne click chemistry to append triazole moieties for biological labeling .

Handling Contradictions in Experimental Outcomes

  • Case Study: Discrepancies in Suzuki coupling yields may arise from trace moisture in solvents. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) and repeat reactions under rigorously anhydrous conditions .

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